

# No Evidence of Cross-Resistance Between Lenacapavir and Other Antiretroviral Classes

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of in vitro and clinical data reveals that lenacapavir, a first-in-class HIV-1 capsid inhibitor, maintains its potent antiviral activity against HIV-1 strains resistant to all other major classes of antiretroviral (ARV) drugs. This lack of cross-resistance is attributed to its unique mechanism of action, targeting the HIV-1 capsid protein, a novel target distinct from those of existing ARVs.

This guide provides a detailed comparison of lenacapavir's performance against multi-drug resistant HIV-1, supported by experimental data and detailed methodologies for the key assays used in resistance testing.

## **Quantitative Analysis of Lenacapavir Susceptibility**

In vitro studies have consistently demonstrated that the antiviral activity of lenacapavir is not compromised by the presence of resistance mutations to other ARV classes. The following tables summarize the phenotypic susceptibility of HIV-1 variants with known resistance mutations to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). Susceptibility is expressed as the fold change in the half-maximal effective concentration (EC50) of lenacapavir for the resistant variant compared to the wild-type virus. A fold change close to 1.0 indicates no loss of susceptibility.

Table 1: Lenacapavir Susceptibility in NRTI-Resistant HIV-1 Mutants



| NRTI Resistance-Associated Mutations       | Lenacapavir EC50 Fold Change (vs. Wild-<br>Type) |
|--------------------------------------------|--------------------------------------------------|
| M184V                                      | ~1.0                                             |
| K65R                                       | ~1.0                                             |
| Multiple TAMs (Thymidine Analog Mutations) | ~1.0                                             |

Data represents the median fold change observed in in vitro assays.

Table 2: Lenacapavir Susceptibility in NNRTI-Resistant HIV-1 Mutants

| NNRTI Resistance-Associated Mutations | Lenacapavir EC50 Fold Change (vs. Wild-<br>Type) |
|---------------------------------------|--------------------------------------------------|
| K103N                                 | ~1.0                                             |
| Y181C                                 | ~1.0                                             |
| G190A                                 | ~1.0                                             |

Data represents the median fold change observed in in vitro assays.

Table 3: Lenacapavir Susceptibility in PI-Resistant HIV-1 Mutants

| PI Resistance-Associated Mutations | Lenacapavir EC50 Fold Change (vs. Wild-<br>Type) |
|------------------------------------|--------------------------------------------------|
| L90M                               | ~1.0                                             |
| M46I/L                             | ~1.0                                             |
| Multiple Major PI Mutations        | ~1.0                                             |

Data represents the median fold change observed in in vitro assays.

Table 4: Lenacapavir Susceptibility in INSTI-Resistant HIV-1 Mutants



| INSTI Resistance-Associated Mutations | Lenacapavir EC50 Fold Change (vs. Wild-<br>Type) |
|---------------------------------------|--------------------------------------------------|
| N155H                                 | ~1.0                                             |
| Q148H/R/K                             | ~1.0                                             |
| G140S                                 | ~1.0                                             |

Data represents the median fold change observed in in vitro assays.

Clinical evidence from the CAPELLA study in heavily treatment-experienced individuals with multidrug-resistant HIV-1 further supports these in vitro findings. In this study, viruses with resistance to entry inhibitors showed no cross-resistance to lenacapavir, with a mean fold change from wild-type close to 1.0[1].

## **Experimental Protocols**

The assessment of antiretroviral drug resistance is conducted through two primary methodologies: genotypic and phenotypic assays.

## **Genotypic Resistance Testing**

Genotypic assays identify the presence of specific mutations in the viral genome that are known to be associated with drug resistance.

#### Methodology:

- Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.
- Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA). The specific gene of interest (e.g., capsid for lenacapavir, reverse transcriptase for NRTIs and NNRTIs, protease for PIs, or integrase for INSTIs) is then amplified using the polymerase chain reaction (PCR).
- DNA Sequencing: The amplified DNA is sequenced to determine the exact nucleotide sequence.



 Sequence Analysis: The patient's viral sequence is compared to a wild-type reference sequence to identify any mutations. The presence of known resistance-associated mutations is reported. For lenacapavir, this involves sequencing the Gag polyprotein, which includes the capsid protein.

## **Phenotypic Resistance Testing**

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The PhenoSense® Gag-Pro assay (Monogram Biosciences) is a specialized phenotypic assay used to determine lenacapavir susceptibility.

Methodology of the PhenoSense® Gag-Pro Assay:

- Patient-derived Virus Construction: The Gag-protease gene sequence from the patient's
  virus is amplified by RT-PCR. This amplified genetic material is then inserted into a
  standardized, replication-competent HIV-1 vector that lacks its own Gag-protease gene. This
  creates a panel of recombinant viruses that are representative of the patient's viral
  population.
- Cell Culture and Drug Exposure: These recombinant viruses are used to infect a susceptible cell line in the presence of varying concentrations of lenacapavir.
- Replication Measurement: The extent of viral replication at each drug concentration is measured, typically using a reporter gene (e.g., luciferase) that produces a quantifiable signal.
- EC50 Determination: The concentration of lenacapavir required to inhibit viral replication by 50% (EC50) is calculated for the patient's virus and compared to the EC50 for a wild-type reference virus. The result is reported as a fold change in EC50.

## Visualizing the Absence of Cross-Resistance and Experimental Workflow

The following diagrams illustrate the distinct mechanisms of action of different antiretroviral classes and the experimental workflow for assessing lenacapavir resistance.





#### Mechanism of Action and Drug Targets of Antiretroviral Classes

Click to download full resolution via product page

Caption: Distinct targets of ARV classes explain the lack of cross-resistance.





Click to download full resolution via product page

Caption: Workflow for genotypic and phenotypic resistance testing for lenacapavir.



### Conclusion

The available in vitro and clinical data strongly indicate that lenacapavir is not subject to cross-resistance from other antiretroviral classes. Its novel mechanism of action targeting the HIV-1 capsid provides a new and effective option for individuals with multi-drug resistant HIV-1, a critical unmet need in HIV treatment. The lack of cross-resistance underscores the potential of lenacapavir as a valuable component of combination antiretroviral therapy, particularly for heavily treatment-experienced patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cross-resistance to entry inhibitors and lenacapavir resistance through Week 52 in study CAPELLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Evidence of Cross-Resistance Between Lenacapavir and Other Antiretroviral Classes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566865#cross-resistance-analysis-of-lenacapavir-with-other-antiretroviral-classes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com